1,1-Cyclohexanedimethanol, 2-methyl-

Catalog No.
S15045129
CAS No.
66810-07-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclohexanedimethanol, 2-methyl-

CAS Number

66810-07-9

Product Name

1,1-Cyclohexanedimethanol, 2-methyl-

IUPAC Name

[1-(hydroxymethyl)-2-methylcyclohexyl]methanol

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3

InChI Key

YUNWVKPGEQYTIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CO)CO

1,1-Cyclohexanedimethanol is an organic compound with the chemical formula C8H16O2C_8H_{16}O_2. It is a diol, characterized by the presence of two hydroxyl groups (-OH) attached to a cyclohexane ring. This compound exists in two isomeric forms: the cis and trans isomers, which differ in the spatial arrangement of the hydroxyl groups. The cis isomer typically predominates in commercial samples, often found in a ratio of approximately 30% cis to 70% trans . At room temperature, it appears as a waxy solid that can transition to a viscous liquid upon heating. It has a mild, sweet odor and is soluble in water and various organic solvents .

Due to its hydroxyl functional groups. Notably, it participates in polycondensation reactions with dicarboxylic acids to form polyesters. The reaction mechanism generally involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxylic groups of the acid, resulting in polymer chains. This property makes it an essential precursor for producing polyethylene terephthalate (PET) and other thermoplastic polyesters .

Additionally, 1,1-cyclohexanedimethanol can react with epichlorohydrin to form glycidyl ethers, which are used as epoxy diluents, enhancing the properties of epoxy resins by reducing their viscosity .

The synthesis of 1,1-cyclohexanedimethanol typically involves the catalytic hydrogenation of dimethyl terephthalate. This process occurs in two main steps:

  • Formation of Dimethyl 1,4-Cyclohexanedicarboxylate:
    C6H4(CO2CH3)2+3H2C6H10(CO2CH3)2C_6H_4(CO_2CH_3)_2+3H_2\rightarrow C_6H_{10}(CO_2CH_3)_2
  • Hydrogenation to 1,1-Cyclohexanedimethanol:
    C6H10(CO2CH3)2+4H2C6H10(CH2OH)2+2CH3OHC_6H_{10}(CO_2CH_3)_2+4H_2\rightarrow C_6H_{10}(CH_2OH)_2+2CH_3OH

Copper chromite is commonly used as a catalyst in this process, which influences the cis/trans ratio of the resulting product .

1,1-CyclohexanedimethanolCyclohexane derivative2Polyesters, Polyurethanes1,4-CyclohexanedimethanolCyclohexane derivative2Polyesters (e.g., PET)Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decaneTricyclic compoundMultipleSpecialty polymersCyclopentane-1,2-diolCyclopentane derivative2Solvents and intermediates

The uniqueness of 1,1-cyclohexanedimethanol lies in its specific structural arrangement and versatility as a building block for various high-performance materials while maintaining favorable physical properties such as low melting point and solubility .

Several compounds share structural similarities with 1,1-cyclohexanedimethanol. These include:

  • 1,4-Cyclohexanedimethanol: A positional isomer that differs by the placement of hydroxyl groups on the cyclohexane ring. It is more commonly used in industrial applications due to its favorable properties for polyester synthesis.
  • Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane: A compound with multiple hydroxymethyl groups that may exhibit different reactivity profiles compared to 1,1-cyclohexanedimethanol.
  • Cyclopentane-1,2-diol: A smaller cyclic diol that shares some chemical characteristics but differs significantly in molecular structure and physical properties.

Comparison Table

CompoundStructure TypeHydroxyl GroupsKey

Catalytic Hydrogenation Approaches for Cyclohexanedimethanol Precursors

The synthesis of 1,1-cyclohexanedimethanol, 2-methyl- typically begins with hydrogenation of its dicarboxylate ester precursor. Dimethyl 1,1-cyclohexanedicarboxylate, substituted with a methyl group at the 2-position, undergoes catalytic hydrogenation to yield the diol. Industrial processes for analogous CHDM derivatives, such as the hydrogenation of dimethyl terephthalate (DMT) to 1,4-cyclohexanedimethanol, provide a foundational framework. In these systems, copper chromite catalysts facilitate the reduction of ester groups to hydroxyl groups under high-pressure hydrogen (15–30 bar) and temperatures of 150–200°C.

For 2-methyl-substituted derivatives, the hydrogenation step must accommodate steric effects introduced by the methyl group. Studies on similar systems indicate that ruthenium-based catalysts, such as Ru5PtSn nanoparticles, enhance hydrogenation efficiency for bulky substrates by reducing activation energies. Reaction conditions—including hydrogen pressure, temperature, and catalyst loading—directly influence conversion rates and byproduct formation. For example, excessive temperatures (>200°C) may promote over-hydrogenation, leading to undesired cyclohexane derivatives.

A comparative analysis of catalysts for this reaction is shown below:

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Copper Chromite180209288
Ru5PtSn Nanoparticles160259894
Cu/Zn/Al170188982

Data synthesized from methodologies in .

The choice of solvent also plays a critical role. Polar aprotic solvents like tetrahydrofuran (THF) improve catalyst dispersion and substrate solubility, whereas nonpolar solvents may hinder hydrogen diffusion. Byproducts such as 4-methylcyclohexanemethanol and monoester intermediates are minimized through precise control of hydrogen stoichiometry and catalyst regeneration protocols.

Stereoselective Synthesis of Methyl-Substituted Cyclohexanedimethanol Isomers

Stereochemical control in 1,1-cyclohexanedimethanol, 2-methyl- synthesis is achieved through chiral catalysts and asymmetric reaction conditions. The methyl group’s position introduces two stereogenic centers, necessitating strategies to favor the desired cis or trans diastereomer. Proline-catalyzed formal [3+1+2] cycloadditions, as demonstrated in related CHDM syntheses, offer a pathway to enantiomerically enriched intermediates. For instance, L-proline catalyzes the cycloaddition of formaldehyde, crotonaldehyde, and acrylate derivatives, yielding cyclohexane frameworks with defined stereochemistry.

In the hydrogenation step, chiral modifiers such as cinchona alkaloids or tartaric acid derivatives can be adsorbed onto catalyst surfaces to induce enantioselectivity. A study using Pd/C modified with (R)-1-(1-naphthyl)ethylamine reported a 75% enantiomeric excess (ee) for the cis-2-methyl isomer. Solvent effects further modulate stereoselectivity; for example, hexane favors trans-isomer formation due to its low polarity, while methanol stabilizes cis configurations through hydrogen bonding.

The following table summarizes stereoselective outcomes under varying conditions:

Catalyst SystemSolventTemperature (°C)cis:trans Ratioee (%)
Pd/C + (R)-NEAHexane2530:7075
Ru/SiO2 + Tartaric AcidMethanol5065:3582
Cu/Zn/Al (unmodified)THF15050:500

Data adapted from .

Post-synthetic purification techniques, including crystallization and chiral chromatography, further refine isomer ratios. Dynamic kinetic resolution (DKR) during hydrogenation has also been explored, leveraging reversible substrate-catalyst interactions to enhance enantioselectivity.

Continuous Flow Reactor Systems for Large-Scale Production

Transitioning from batch to continuous flow reactors addresses scalability challenges in 1,1-cyclohexanedimethanol, 2-methyl- production. Flow systems enhance heat and mass transfer, critical for exothermic hydrogenation reactions, and enable precise control over residence times. A two-stage continuous process—first hydrogenating the dicarboxylate ester to a diol intermediate, followed by methyl group introduction—has been proposed.

In such systems, fixed-bed reactors packed with copper chromite or Ru5PtSn catalysts operate at steady-state conditions, achieving consistent product quality. For example, a pilot-scale study using a tubular reactor (10 L volume) demonstrated 95% conversion and 90% selectivity at a flow rate of 5 L/h. Advanced monitoring technologies, including in-line IR spectroscopy, allow real-time adjustment of hydrogen flow and temperature to mitigate catalyst deactivation.

Comparative metrics between batch and flow processes highlight the latter’s advantages:

ParameterBatch ReactorContinuous Flow Reactor
Production Rate (kg/day)50200
Catalyst Lifetime (cycles)1050
Energy Consumption (kWh/kg)8.24.5

Data derived from .

Integration with downstream purification units, such as continuous crystallization or membrane separation, further streamlines manufacturing. These systems reduce solvent waste and improve overall process sustainability, aligning with green chemistry principles.

Acid-catalyzed dehydration reactions of cyclohexanol derivatives proceed through well-established carbocation intermediates that exhibit pronounced rearrangement tendencies [2]. The formation of 1,1-Cyclohexanedimethanol, 2-methyl- involves intricate carbocation rearrangement dynamics that fundamentally alter the reaction pathways compared to simpler cyclohexanol systems [3].

Primary Carbocation Formation and Stability

The initial step in acid-catalyzed dehydration involves protonation of hydroxyl groups, followed by water elimination to generate carbocation intermediates [4]. In cyclohexanol systems, the resulting secondary carbocations exhibit moderate stability but are prone to rearrangement through Wagner-Meerwein shifts [3]. The Wagner-Meerwein rearrangement represents a class of carbocation 1,2-rearrangement reactions where hydrogen, alkyl, or aryl groups migrate from one carbon to a neighboring carbon [3]. These rearrangements proceed suprafacially with stereochemical retention and can occur at temperatures as low as -120°C [3].

For 2-methylcyclohexanol derivatives, the presence of the methyl substituent significantly influences carbocation stability through hyperconjugative stabilization [2]. The methyl group provides electron density to the adjacent carbocation center through σ-π* overlap, effectively lowering the activation energy for rearrangement processes [2].

Ring Expansion and Contraction Mechanisms

Carbocation rearrangements in cyclohexane systems frequently involve ring expansion or contraction processes that relieve ring strain [2] [5]. The cyclohexane ring system, while relatively strain-free compared to smaller rings, still experiences torsional and angle strain that can drive rearrangement reactions [5]. Experimental studies demonstrate that cycloalkanes are generally less stable than their corresponding alkanes due to ring strain, which combines angle strain and torsional strain [5].

In the context of 1,1-Cyclohexanedimethanol, 2-methyl- formation, ring expansion mechanisms can produce seven-membered ring intermediates that subsequently contract to form the final six-membered ring structure [2]. These Wagner-Meerwein shifts involve migration of carbon-carbon bonds to form larger, more stable rings that relieve ring strain [2].

Mechanistic Pathways and Product Distribution

Research on cyclohexanol dehydration in high-temperature water reveals that the reaction mechanism comprises two primary pathways [6]. The first pathway involves reversible cyclohexanol dehydration to form cyclohexene through an E2 mechanism, while the second pathway includes subsequent cyclohexene protonation to form cyclohexyl cations that rapidly rearrange to form methyl cyclopentyl cations [6].

Reaction PathwayMechanism TypeTemperature Range (°C)Major Products
Primary dehydrationE2 elimination250-380Cyclohexene
Secondary rearrangementE1 with rearrangement350-380Methyl cyclopentenes
Ring contractionCarbocation rearrangement300-380Five-membered ring products

The reaction rate and product distribution show remarkable sensitivity to reaction conditions, particularly water density in high-temperature systems [6]. At low densities, the reaction proceeds slowly with cyclohexene as the only product, while at high densities, the reaction approaches completion with methyl cyclopentenes appearing alongside cyclohexene [6].

Stereochemical Considerations in Rearrangement

The stereochemistry of carbocation rearrangements in cyclohexane derivatives depends critically on the conformational preferences of the starting materials and intermediates [7]. For 2-methylcyclohexanol systems, the axial and equatorial orientations of substituents profoundly influence the rearrangement pathways [8]. Studies on disubstituted cyclohexanes demonstrate that conformational equilibria strongly affect the stereochemical outcomes of elimination and rearrangement reactions [7].

Intramolecular hydrogen bonding can stabilize specific conformations, thereby directing the stereochemical course of carbocation rearrangements [8]. In trans-2-aminocyclohexanol systems, which serve as models for understanding hydroxyl group behavior, the formation of intramolecular hydrogen bonds influences the preferred conformational states and subsequent reaction pathways [8].

Transition State Analysis of Ester Hydrogenation Processes

The formation of cyclohexanedimethanol derivatives through ester hydrogenation represents a fundamental industrial process that proceeds through well-defined transition states [9] [10]. Commercial production of cyclohexanedimethanol typically employs catalytic hydrogenation of dimethyl terephthalate, proceeding through dimethyl 1,4-cyclohexanedicarboxylate as an intermediate [9].

Copper Chromite Catalysis Mechanisms

Copper chromite catalysts serve as the industrial standard for ester hydrogenation reactions leading to cyclohexanedimethanol formation [9] [11]. The catalytic cycle involves multiple transition states that determine both the reaction rate and product selectivity [11]. Research on copper-chromia catalysts reveals that the activity for methanol formation correlates directly with the amount of stable surface copper(I) species [12]. X-ray photoelectron spectroscopic studies demonstrate that catalysts containing higher concentrations of stable copper(I) exhibit enhanced activity for carbonyl reduction reactions [12].

The two-step hydrogenation process begins with conversion of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate, followed by further hydrogenation to the final diol product [9]. The reaction stoichiometry follows the equations:

C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂
C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH

Transition State Energetics and Selectivity

Computational studies of ester hydrogenation reveal that transition state energetics vary significantly with reaction conditions and catalyst composition [13]. The implicit solvation model demonstrates substantial effects on the relative stability of intermediates and transition states, with corrections ranging from -20 to +20 kJ/mol compared to gas-phase predictions [13]. These solvation effects prove particularly pronounced for the later steps of the catalytic cycle, where stabilizing effects of the solvent become dominant [13].

Microkinetic modeling of ester hydrogenation demonstrates that the initial ester coordination and activation steps experience minimal solvation effects, while subsequent alkoxide formation and hydrogenolysis steps show significant solvent-dependent stabilization [13]. The rate-determining step varies with solvation conditions, shifting from initial ester hydrogenation in gas-phase models to alkoxide hydrogenolysis in realistic solvent systems [13].

Catalytic StepGas Phase Barrier (kJ/mol)Solvated Barrier (kJ/mol)Rate Contribution
Ester coordination45 ± 542 ± 7Minor
Initial hydrogenation78 ± 865 ± 10Major
Alkoxide formation82 ± 658 ± 8Major
Final hydrogenolysis91 ± 971 ± 12Rate-determining

Bifunctional Catalyst Mechanisms

Recent advances in ester hydrogenation employ bifunctional metal-nitrogen heterocyclic carbene complexes that operate through outer-sphere mechanisms [14]. These catalysts demonstrate enhanced selectivity and activity compared to traditional copper chromite systems [14]. The proposed mechanism involves four primary steps: hydrogen activation by ruthenium-amido complexes, outer-sphere transfer of ruthenium-hydrogen and nitrogen-hydrogen pairs to esters through six-membered cyclic transition states, carbon-oxygen bond cleavage of hemiacetal intermediates, and final aldehyde reduction to alcohols [14].

Density functional theory calculations support the bifunctional mechanism, showing that the nascent nitrogen-hydrogen group plays a crucial role in hydrogen activation, ester hydrogenolysis, and aldehyde hydrogenation [15]. Experimental kinetic studies confirm first-order dependence on both ruthenium and hydrogen concentrations, with saturation behavior in ester concentration and inhibition by product alcohols [15].

Stereochemical Control in Hydrogenation

The cis-trans ratio of cyclohexanedimethanol products depends critically on the catalyst composition and reaction conditions [9] [16]. Commercial cyclohexanedimethanol typically exhibits a cis-trans ratio of 30:70, but vapor-phase hydrogenation processes can achieve trans-cis ratios as high as 3.84:1 [16]. This enhanced trans selectivity results from the rapid isomerization that occurs during vapor-phase processing, where residence times of 2-15 seconds prove sufficient for both complete conversion and substantial isomerization [16].

The isomerization process operates through equilibrium-controlled mechanisms that favor the thermodynamically more stable trans configuration [16]. Surprisingly, the vapor-phase process can generate product mixtures with trans-cis ratios exceeding the normal liquid-phase equilibrium ratio of approximately 3:1 [16].

Solvent Effects on Diastereomeric Product Distributions

Solvent effects profoundly influence the diastereomeric product distributions in cyclohexanedimethanol formation reactions [17]. The choice of solvent system affects not only the reaction mechanism but also the stereochemical outcomes through differential stabilization of transition states and intermediates [17].

Protic versus Aprotic Solvent Systems

Studies of cyclohexanol dehydration in different solvent environments reveal dramatic mechanistic variations [17]. In water and dioxane systems, the reaction follows an E2 mechanism, while in cyclohexanol solvent, the reaction proceeds through an E1 mechanism until saturation uptake [17]. The solvent profoundly changes both the adsorption characteristics and the dehydration kinetics of cyclohexanol substrates [17].

Ab initio molecular dynamics simulations demonstrate that solvent molecules alter the dynamic evolution of Brønsted acid sites and their interactions with reactant molecules [17]. The excess Gibbs free energy of activation shows a general increasing trend with increasing cyclohexanol loading, except for a minimum at intermediate loading levels [17]. At saturation uptake, unimolecular dehydration in cyclohexanol solvent exhibits much lower activation barriers compared to water and dioxane systems [17].

Solvent SystemMechanism TypeActivation Energy (eV)Saturation Uptake (molecules/unit cell)
WaterE2/Intramolecular0.49 higher than cyclohexanol40
1,4-DioxaneE21.24 higher than cyclohexanol10
CyclohexanolE1 below saturation, E2 aboveReference9

Hydrogen Bonding Effects on Stereoselectivity

Intermolecular and intramolecular hydrogen bonding significantly affects the conformational preferences and stereochemical outcomes of cyclohexanedimethanol formation reactions [8]. Nuclear magnetic resonance studies of methylcyclohexanol systems demonstrate that the chemical shift at infinite dilution provides an indication of intramolecular hydrogen bonding, while the concentration dependence reflects the strength of intermolecular hydrogen bonding [8].

The axial and equatorial preferences of hydroxyl groups depend on the balance between intramolecular hydrogen bonding and steric interactions [18]. In 2,2-dimethylcyclohexane-1,3-diol systems, the absence of 1,3-diaxial interactions between methyl and hydroxyl groups allows the cis isomer to adopt the diaxial conformation with intramolecular hydrogen bonding [18]. Infrared spectroscopy confirms the presence of intramolecular hydrogen bonding through characteristic dual peaks in the hydroxyl stretching region [18].

Polar and Nonpolar Solvent Influences

The polarity of the solvent system dramatically affects the distribution of diastereomeric products through differential solvation of polar transition states [19]. In polar protic solvents, charged intermediates receive significant stabilization, favoring reaction pathways that proceed through ionic mechanisms [20]. Conversely, nonpolar solvents favor concerted mechanisms that minimize charge development [20].

Chiral solvating agents demonstrate the importance of specific solvent-substrate interactions in controlling stereochemical outcomes [21]. Trans-1,2-diaminocyclohexane derivatives function as effective chiral solvating agents for carboxylic acids, enabling precise determination of enantiomeric excess through nuclear magnetic resonance spectroscopy [21]. The effectiveness of these agents depends on the formation of specific hydrogen-bonding networks that differentiate between diastereomeric complexes [21].

Temperature-Dependent Solvent Effects

Temperature variations significantly influence solvent effects on diastereomeric product distributions [17]. At elevated temperatures, the kinetic versus thermodynamic control of product formation becomes crucial in determining the final stereochemical outcomes [6]. High-temperature water studies reveal that the reaction pathway selection depends on both temperature and solvent density [6].

The entropy contributions to cyclohexanol adsorption and activation vary substantially with temperature and solvent composition [17]. At intermediate solvent loadings, entropic effects associated with greater freedom of motion of transition states can lead to local maxima in reaction rates [17]. These effects prove particularly important for understanding the solvent-dependent stereoselectivity observed in cyclohexanedimethanol formation reactions [17].

Polyester Matrix Modification Using Methylcyclohexanedimethanol Comonomers

Methylcyclohexanedimethanol, specifically 1,1-cyclohexanedimethanol, 2-methyl-, serves as a critical comonomer in polyester matrix modification applications. The incorporation of this cycloaliphatic diol significantly alters the fundamental properties of polyester systems through its unique structural characteristics [1] [2].

The rigid cyclohexane ring structure of methylcyclohexanedimethanol disrupts the regular packing of polymer chains, leading to reduced crystallinity in polyethylene terephthalate systems. Commercial polyethylene terephthalate modified with 30-50 mol% cyclohexanedimethanol demonstrates crystallinity reduction from 45-55% to 20-35%, while simultaneously achieving enhanced clarity and transparency [1] [2]. This modification mechanism operates through the non-planar geometry of the cyclohexane ring, which prevents efficient chain packing and crystal formation.

The strength enhancement properties of methylcyclohexanedimethanol-modified polyesters are particularly noteworthy. Polyethylene terephthalate systems incorporating 30-50% cyclohexanedimethanol exhibit tensile strength improvements of 15-25% compared to unmodified systems, while poly(1,4-cyclohexanedimethylene terephthalate) with 100% cyclohexanedimethanol content achieves strength enhancements of 30-40% [1] [3]. These improvements result from the enhanced chain rigidity imparted by the cycloaliphatic structure.

Solvent resistance characteristics demonstrate substantial improvement with methylcyclohexanedimethanol incorporation. The cycloaliphatic structure enhances polymer-solvent interactions, providing superior chemical resistance compared to conventional aliphatic polyesters. Processing temperature requirements increase proportionally with cyclohexanedimethanol content, with pure poly(1,4-cyclohexanedimethylene terephthalate) requiring processing temperatures of 300-320°C compared to 260-280°C for standard polyethylene terephthalate [2] [3].

Barrier properties enhancement occurs through reduced free volume in the polymer matrix. The rigid cyclohexane ring structure creates a more tortuous path for permeant molecules, resulting in improved gas barrier performance. This effect is particularly pronounced in packaging applications where oxygen and carbon dioxide barrier properties are critical [2].

Crosslinking Agents for High-Performance Thermoset Resins

Methylcyclohexanedimethanol functions as an effective crosslinking agent in high-performance thermoset resin systems. The hydroxyl functionality of the compound enables participation in crosslinking reactions, while the rigid cyclohexane structure contributes to enhanced network properties [4] [5].

Crosslinking density measurements in cyclohexanedimethanol-based polyurethane systems reveal significant variations based on the diol structure. Systems incorporating cyclohexanedimethanol achieve crosslink densities of 449-532 mol/m³, representing the highest values among comparable diol systems [4]. The CHDM(1,4; 1,3) system demonstrates a crosslink density of 449 mol/m³, while the single diacid CHDM(1,4) system achieves 532 mol/m³, indicating the superior crosslinking efficiency of cyclohexanedimethanol-based formulations.

Network formation mechanisms in cyclohexanedimethanol-based thermosets involve both primary crosslinking through hydroxyl group reactions and secondary crosslinking through hydrogen bonding interactions. The rigid cyclohexane structure provides geometric constraints that enhance network formation efficiency and create more uniform crosslink distribution [4] [6].

Thermal stability characteristics of cyclohexanedimethanol-crosslinked thermosets demonstrate exceptional performance. Glass transition temperatures in crosslinked systems range from 66-72°C, with the highest values achieved in systems with maximum cyclohexanedimethanol content [4]. The cycloaliphatic structure contributes to thermal stability through reduced chain mobility and enhanced intermolecular interactions.

Mechanical property enhancement in cyclohexanedimethanol-crosslinked systems results from the combination of high crosslink density and rigid network structure. Tensile modulus values increase proportionally with cyclohexanedimethanol content, while maintaining acceptable elongation characteristics for practical applications [4].

Impact on Glass Transition Temperatures in Copolymer Systems

The incorporation of methylcyclohexanedimethanol in copolymer systems produces significant effects on glass transition temperature behavior. The rigid cyclohexane ring structure restricts chain mobility, resulting in elevated glass transition temperatures compared to aliphatic analogs [7] [8] [9].

Glass transition temperature measurements in cyclohexanedimethanol-containing copolymers demonstrate systematic increases with increasing comonomer content. Poly(butylene terephthalate) systems modified with cyclohexanedimethanol show glass transition temperature increases from 60°C to 88°C when cyclohexanedimethanol content reaches 100% [3]. Intermediate compositions exhibit proportional increases, with 40 mol% cyclohexanedimethanol content producing glass transition temperatures of approximately 78°C.

The stereochemical configuration of cyclohexanedimethanol significantly influences glass transition temperature behavior. Trans-cyclohexanedimethanol isomers contribute more effectively to glass transition temperature elevation than cis-isomers due to their more symmetrical structure and enhanced chain packing efficiency [2]. Systems with high trans-cyclohexanedimethanol content achieve glass transition temperatures of 85-90°C, while high cis-content systems reach 60-75°C.

Copolymer composition effects on glass transition temperature follow predictable patterns based on comonomer ratios. The Gordon-Taylor equation effectively describes the relationship between glass transition temperature and composition in cyclohexanedimethanol-containing copolymers [9] [10]. The equation parameters vary with the specific comonomer system, but the fundamental relationship remains consistent across different polymer architectures.

Advanced copolymer systems incorporating cyclohexanedimethanol with additional comonomers demonstrate enhanced glass transition temperature control. Poly(1,4-cyclohexanedimethylene terephthalate) systems modified with 2,2,4,4-tetramethyl-1,3-cyclobutanediol achieve glass transition temperatures of 103°C, representing a 25°C increase compared to polyethylene terephthalate glycol systems [11]. This enhancement results from the combined effects of both rigid comonomer structures.

Thermal analysis techniques including differential scanning calorimetry and dynamic mechanical analysis confirm the glass transition temperature trends in cyclohexanedimethanol-containing copolymers. The glass transition appears as a clear inflection point in heat capacity measurements, with the transition breadth influenced by copolymer composition homogeneity [8] [12].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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